2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an imidazo[2,1-c][1,2,4]triazole core with a mesitylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate hydrazine derivatives with ortho esters to form the imidazo[2,1-c][1,2,4]triazole core . This is followed by the introduction of the 4-fluorophenyl group and subsequent thiolation to attach the thioether linkage. The final step involves the acylation with mesitylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the employment of catalysts to accelerate reaction rates. Purification steps such as recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole cores but different substituents.
Imidazole Derivatives: Compounds with imidazole rings and varying functional groups.
Thioether-Linked Compounds: Molecules with thioether linkages and diverse aromatic groups.
Uniqueness
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain targets, while the mesitylacetamide moiety provides stability and solubility .
Properties
Molecular Formula |
C21H22FN5OS |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H22FN5OS/c1-13-10-14(2)19(15(3)11-13)23-18(28)12-29-21-25-24-20-26(8-9-27(20)21)17-6-4-16(22)5-7-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,28) |
InChI Key |
IIXXLWIJLVEPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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